molecular formula C9H4ClF15O B13414936 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether CAS No. 65064-85-9

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether

Cat. No.: B13414936
CAS No.: 65064-85-9
M. Wt: 448.55 g/mol
InChI Key: CDHQAYFPWVKCKJ-UHFFFAOYSA-N
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Description

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether is a fluorinated ether compound with the molecular formula C₉H₄ClF₁₅O and a molecular weight of 448.557 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various ether derivatives, while oxidation can produce corresponding alcohols or acids.

Scientific Research Applications

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various biological and chemical targets, influencing pathways such as enzyme inhibition and receptor binding. These interactions can modulate biological activity and chemical reactivity, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Uniqueness: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether stands out due to its higher fluorine content, which imparts greater stability and unique chemical properties compared to similar compounds. This makes it particularly useful in applications requiring high thermal and chemical stability .

Properties

CAS No.

65064-85-9

Molecular Formula

C9H4ClF15O

Molecular Weight

448.55 g/mol

IUPAC Name

7-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane

InChI

InChI=1S/C9H4ClF15O/c10-2(11)6(18,19)26-1-4(14,15)7(20,21)9(24,25)8(22,23)5(16,17)3(12)13/h2-3H,1H2

InChI Key

CDHQAYFPWVKCKJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(C(F)Cl)(F)F

Origin of Product

United States

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